molecular formula C11H5ClF9N3 B11082318 9-Chloro-4-methyl-2,2,7-tris-trifluoromethyl-2H-pyrido[1,2-a][1,3,5]triazine

9-Chloro-4-methyl-2,2,7-tris-trifluoromethyl-2H-pyrido[1,2-a][1,3,5]triazine

Cat. No.: B11082318
M. Wt: 385.61 g/mol
InChI Key: QPGPPCNKTWYDQS-UHFFFAOYSA-N
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Description

9-Chloro-4-methyl-2,2,7-tris-trifluoromethyl-2H-pyrido[1,2-a][1,3,5]triazine is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of multiple trifluoromethyl groups, which contribute to its high stability and reactivity. It is commonly used in various scientific research applications due to its distinctive chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Chloro-4-methyl-2,2,7-tris-trifluoromethyl-2H-pyrido[1,2-a][1,3,5]triazine involves several steps. One common method includes the substitution of chlorine by primary amines in the presence of solvents like 1,4-dioxane or 1,2-dichloroethane. This reaction is typically carried out under reflux conditions to achieve high yields .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher efficiency and yield. The use of automated reactors and continuous flow systems can enhance the production process, ensuring consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

9-Chloro-4-methyl-2,2,7-tris-trifluoromethyl-2H-pyrido[1,2-a][1,3,5]triazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include primary amines, solvents like 1,4-dioxane, and catalysts that facilitate the substitution process. Reaction conditions often involve refluxing the mixture to ensure complete conversion of reactants to products.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reagents used. For example, substitution reactions with primary amines yield corresponding amine derivatives .

Scientific Research Applications

9-Chloro-4-methyl-2,2,7-tris-trifluoromethyl-2H-pyrido[1,2-a][1,3,5]triazine is widely used in scientific research due to its unique properties:

Mechanism of Action

The mechanism of action of 9-Chloro-4-methyl-2,2,7-tris-trifluoromethyl-2H-pyrido[1,2-a][1,3,5]triazine involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s ability to interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in biochemical pathways, making the compound useful in both research and therapeutic contexts .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 9-Chloro-4-methyl-2,2,7-tris-trifluoromethyl-2H-pyrido[1,2-a][1,3,5]triazine apart is its unique combination of a pyrido[1,2-a][1,3,5]triazine core with multiple trifluoromethyl groups. This structure imparts high stability and reactivity, making it particularly valuable in various scientific and industrial applications .

Properties

Molecular Formula

C11H5ClF9N3

Molecular Weight

385.61 g/mol

IUPAC Name

9-chloro-4-methyl-2,2,7-tris(trifluoromethyl)pyrido[1,2-a][1,3,5]triazine

InChI

InChI=1S/C11H5ClF9N3/c1-4-22-9(10(16,17)18,11(19,20)21)23-7-6(12)2-5(3-24(4)7)8(13,14)15/h2-3H,1H3

InChI Key

QPGPPCNKTWYDQS-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(N=C2N1C=C(C=C2Cl)C(F)(F)F)(C(F)(F)F)C(F)(F)F

Origin of Product

United States

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